molecular formula C6H5BrFNO2S B1409061 3-Bromo-5-fluorobenzenesulfonamide CAS No. 1843194-48-8

3-Bromo-5-fluorobenzenesulfonamide

Cat. No. B1409061
CAS RN: 1843194-48-8
M. Wt: 254.08 g/mol
InChI Key: QWTUMPLHIHZLAE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrFNO2S . It has an average mass of 254.077 Da and a monoisotopic mass of 252.920837 Da .


Synthesis Analysis

The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a similar compound, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was analyzed by X-ray diffraction and the conformational analysis was performed . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .

Scientific Research Applications

Analytical Chemistry and Reagent Use

Fluorination of Pyrroles In analytical chemistry, the compound has been used for the electrophilic fluorination of highly functionalized pyrroles, offering a methodology that was found to be inaccessible by other approaches. This highlights the compound's significance in organic synthesis and its potential in creating novel chemical entities (Barnes, Yulin, & Hunt, 1994).

C-N Bond Formation The compound has also been noted for its role in C-N bond formation, where it serves as an efficient nitrogen source. This utility is significant in organic chemistry, where the formation of C-N bonds is a fundamental step in constructing a myriad of organic compounds (Li & Zhang, 2014).

Synthesis and Characterization

Chromatographic Studies 3-Bromo-5-fluorobenzenesulfonamide has been utilized in gas-liquid chromatographic studies, illustrating its significance in analytical methods. It has been used in derivatization processes that enhance chromatographic properties, facilitating the detection and quantification of various compounds (Vandenheuvel & Gruber, 1975).

Molecular Structure and Properties The compound has been involved in the study of molecular structures through techniques like X-ray diffraction and Density Functional Theory (DFT). These studies provide valuable insights into the physicochemical properties of molecules and are essential in the field of molecular chemistry (Deng, Liao, Tan, & Liu, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-3-fluorobenzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial properties, which are attributed to its ability to inhibit certain enzymes involved in bacterial cell wall synthesis . Additionally, this compound interacts with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins . This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of cellular signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes . This compound can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites . Additionally, this compound can influence the production and utilization of energy within cells, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, this compound can accumulate in certain cellular compartments, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as its solubility, binding affinity, and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .

properties

IUPAC Name

3-bromo-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTUMPLHIHZLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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